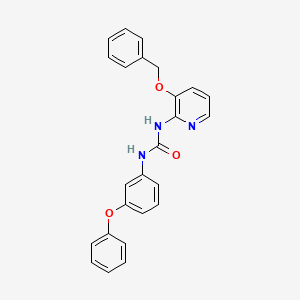
1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea is a chemical compound that has been synthesized for its potential use in scientific research. It is a urea derivative that has shown promising results in various studies due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Antagonistic Properties
Research on trisubstituted phenyl urea derivatives, including studies on their synthesis and structure-activity relationships as neuropeptide Y5 receptor antagonists, reveals the potential of these compounds in modulating receptor activity. For instance, modifications to the urea portion and phenoxyphenyl group have led to potent antagonists with in vitro potencies below 0.1 nM at the NPY5 receptor, suggesting their utility in studying receptor-mediated physiological processes (Fotsch et al., 2001).
Anticancer and Apoptotic Effects
Another study focused on a phenoxypyridine urea derivative, AKF-D52, has demonstrated significant anticancer effects, including apoptosis induction through caspase-dependent and -independent pathways in non-small cell lung cancer cells. Additionally, AKF-D52 has been shown to induce cytoprotective autophagy, highlighting its potential as a therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).
Enzyme Inhibition and Anticancer Activity
The synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas have shown varied enzyme inhibition properties and in vitro anticancer activity against prostate cancer cell lines. This suggests the potential of urea derivatives in the development of novel anticancer therapies (Sana Mustafa et al., 2014).
Complexation and Self-Assembly
Studies on heterocyclic ureas have explored their complexation-induced unfolding and the ability to form multiply hydrogen-bonded complexes, indicative of their use in self-assembly and nanotechnology applications (P. Corbin et al., 2001).
Propriétés
IUPAC Name |
1-(3-phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-25(27-20-11-7-14-22(17-20)31-21-12-5-2-6-13-21)28-24-23(15-8-16-26-24)30-18-19-9-3-1-4-10-19/h1-17H,18H2,(H2,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXCIVQPBMCBAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-allyl-4-(2,3-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2389619.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2389620.png)
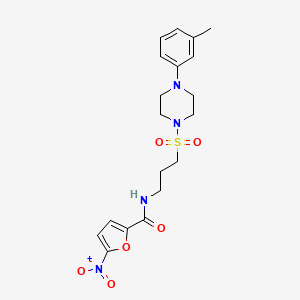

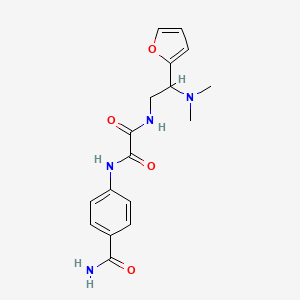

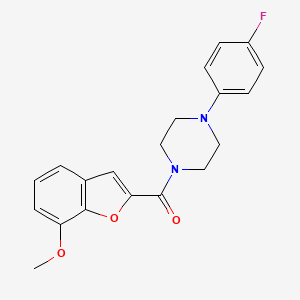
![1-(6,7-Dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2389630.png)


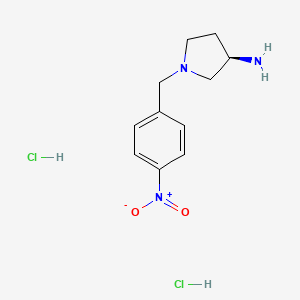

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide](/img/structure/B2389638.png)
